5-Chloro-2-methyl-7-nitrobenzoxazole
Description
5-Chloro-2-methyl-7-nitrobenzoxazole (C₈H₅ClN₂O₃) is a benzoxazole derivative featuring a chloro group at position 5, a methyl group at position 2, and a nitro group at position 6. Benzoxazoles are heterocyclic compounds known for their aromaticity and diverse pharmacological applications, including anti-inflammatory, antimicrobial, and antitumor activities . The methyl group at position 2 enhances lipophilicity, while the electron-withdrawing nitro and chloro groups influence electronic distribution and reactivity. This compound’s structural features make it a candidate for drug development and material science applications.
Properties
Molecular Formula |
C8H5ClN2O3 |
|---|---|
Molecular Weight |
212.59 g/mol |
IUPAC Name |
5-chloro-2-methyl-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H5ClN2O3/c1-4-10-6-2-5(9)3-7(11(12)13)8(6)14-4/h2-3H,1H3 |
InChI Key |
QFXOUCXQMAEKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-7-nitrobenzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with suitable aldehydes or ketones under acidic conditions to form the benzoxazole ring.
Industrial Production Methods: Industrial production of 5-Chloro-2-methyl-7-nitrobenzoxazole may involve optimized synthetic routes that ensure high yield and purity. The use of green solvents and catalysts, such as nanocatalysts or ionic liquid catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methyl-7-nitrobenzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed:
Amino derivatives: Reduction of the nitro group leads to amino derivatives.
Substituted benzoxazoles: Substitution reactions yield various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-methyl-7-nitrobenzoxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its potential to inhibit the growth of various pathogens and cancer cell lines .
Medicine: Due to its biological activities, 5-Chloro-2-methyl-7-nitrobenzoxazole is investigated for its therapeutic potential. It serves as a lead compound for the development of new drugs targeting infectious diseases and cancer .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-7-nitrobenzoxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. For example, it may inhibit DNA topoisomerases, leading to the disruption of DNA replication and cell division .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Chloro-2-methyl-7-nitrobenzoxazole with structurally related benzoxazole derivatives and heterocyclic analogs:
Key Observations:
- Substituent Positioning : Shifting the nitro group from position 7 (target compound) to 6 () reduces steric hindrance but may alter electron-withdrawing effects, impacting reactivity and binding affinity .
- Functional Groups : The methyl group in the target compound increases lipophilicity compared to the polar methanamine () or amine () groups, influencing membrane permeability and bioavailability .
- Molecular Weight : Smaller analogs like 5-Chloro-6-nitro-1,3-benzoxazol-2-amine (213.6 g/mol) may exhibit better solubility but reduced stability compared to the target compound (226.6 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
